molecular formula C11H18ClN3 B11755503 N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride

N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride

Cat. No.: B11755503
M. Wt: 227.73 g/mol
InChI Key: CQSONZLNGPMMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride is an organic compound with the molecular formula C11H18ClN3 It is a derivative of cyclohexane and pyridine, featuring a diamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride typically involves the reaction of pyridine derivatives with cyclohexane-1,4-diamine. One common method includes the use of pyridine-2-carboxaldehyde and cyclohexane-1,4-diamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The diamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(pyridin-3-yl)cyclohexane-1,4-diamine
  • N1-(pyridin-4-yl)cyclohexane-1,4-diamine
  • N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine

Uniqueness

N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C11H18ClN3

Molecular Weight

227.73 g/mol

IUPAC Name

4-N-pyridin-2-ylcyclohexane-1,4-diamine;hydrochloride

InChI

InChI=1S/C11H17N3.ClH/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11;/h1-3,8-10H,4-7,12H2,(H,13,14);1H

InChI Key

CQSONZLNGPMMCF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NC2=CC=CC=N2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.